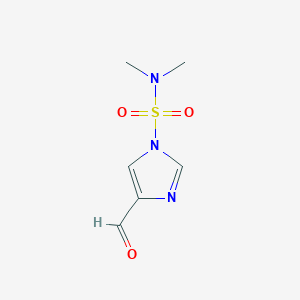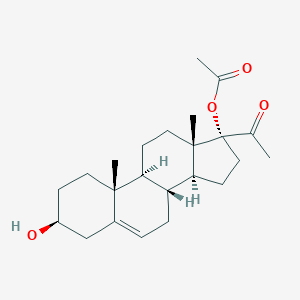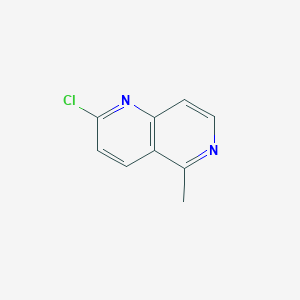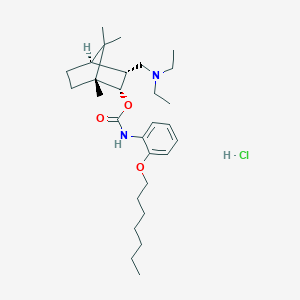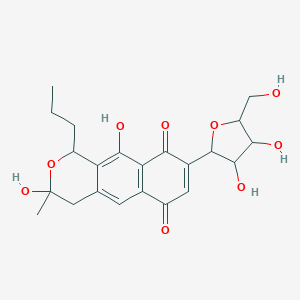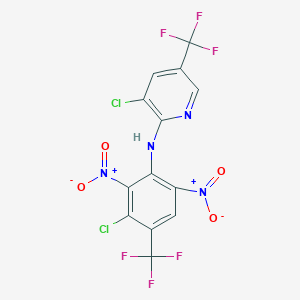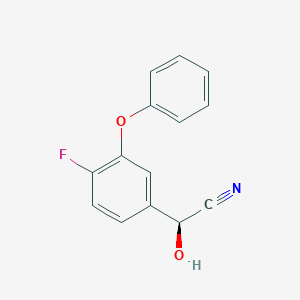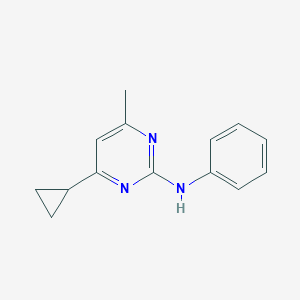![molecular formula C17H23NO2S B131849 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid CAS No. 155058-80-3](/img/structure/B131849.png)
3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid, also known as MAPS, is a novel psychoactive compound that has gained attention in recent years due to its potential therapeutic applications. MAPS belongs to the class of phenethylamines and is structurally similar to MDMA (Ecstasy). MAPS has been shown to have a unique pharmacological profile that sets it apart from other psychoactive compounds.
Mecanismo De Acción
The exact mechanism of action of 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid is not fully understood, but it is believed to work by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid has been shown to have a unique pharmacological profile that sets it apart from other psychoactive compounds, such as MDMA. 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid has been shown to have a lower potential for abuse and dependence than MDMA, making it a promising candidate for therapeutic use.
Efectos Bioquímicos Y Fisiológicos
3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid has also been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid has a number of advantages and limitations for lab experiments. One advantage is that it has a unique pharmacological profile that sets it apart from other psychoactive compounds, such as MDMA. 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid has been shown to have a lower potential for abuse and dependence than MDMA, making it a promising candidate for therapeutic use. One limitation is that there is limited research on the long-term effects of 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid, and more research is needed to fully understand its potential therapeutic applications.
Direcciones Futuras
There are a number of future directions for research on 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid. One direction is to further investigate its potential therapeutic applications in the treatment of various mental health disorders, including PTSD, anxiety, and depression. Another direction is to study the long-term effects of 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid and its potential for abuse and dependence. Additionally, more research is needed to fully understand the mechanism of action of 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid and its biochemical and physiological effects.
Métodos De Síntesis
3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid can be synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with ammonium acetate to form 3,4-methylenedioxyamphetamine (MDA). MDA is then reacted with methylamine to form N-methyl-3,4-methylenedioxyamphetamine (MDMA), which is further reacted with 8-bromo-2-hydroxyoctane to form 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid.
Aplicaciones Científicas De Investigación
3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid has been studied for its potential therapeutic applications in the treatment of various mental health disorders, including post-traumatic stress disorder (PTSD), anxiety, and depression. 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid has been shown to have a unique pharmacological profile that sets it apart from other psychoactive compounds, such as MDMA. 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid has been shown to have a lower potential for abuse and dependence than MDMA, making it a promising candidate for therapeutic use.
Propiedades
Número CAS |
155058-80-3 |
|---|---|
Nombre del producto |
3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid |
Fórmula molecular |
C17H23NO2S |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
3-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid |
InChI |
InChI=1S/C17H23NO2S/c1-18-13-7-8-14(18)10-12(9-13)11-16(17(19)20)21-15-5-3-2-4-6-15/h2-6,12-14,16H,7-11H2,1H3,(H,19,20) |
Clave InChI |
LFGIXRSSSRADHA-UHFFFAOYSA-N |
SMILES |
CN1C2CCC1CC(C2)CC(C(=O)O)SC3=CC=CC=C3 |
SMILES canónico |
CN1C2CCC1CC(C2)CC(C(=O)O)SC3=CC=CC=C3 |
Sinónimos |
N-methyltropan-3-yl 2-(phenylthio)propionate NMT-3-PTP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



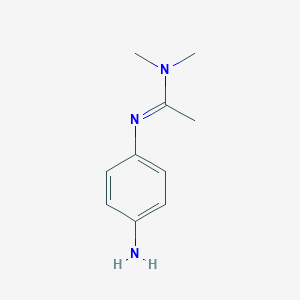
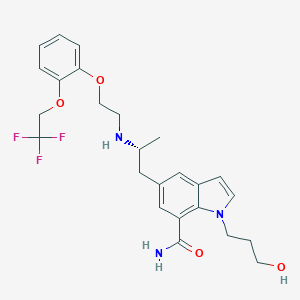
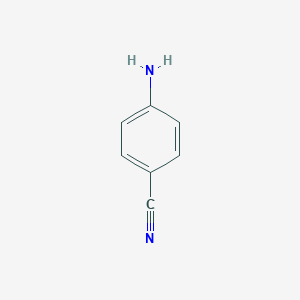
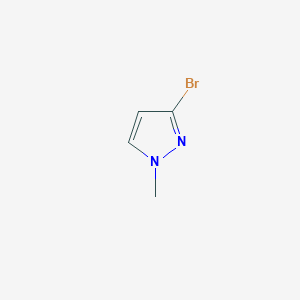
![2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol](/img/structure/B131781.png)
